(S)-PFI-2 (hydrochloride)

Descripción general

Descripción

(S)-PFI-2 (hydrochloride) is a selective inhibitor of the SETD7 methyltransferase enzyme. This compound is used in scientific research to study the role of SETD7 in various biological processes, including gene expression regulation, cell cycle progression, and epigenetic modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-PFI-2 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification processes. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of (S)-PFI-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated systems for reaction monitoring, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

(S)-PFI-2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Electrophiles: Halogens, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Aplicaciones Científicas De Investigación

(S)-PFI-2 is characterized by its significantly lower inhibitory activity against SETD7 compared to its enantiomer (R)-PFI-2. The IC50 value for (S)-PFI-2 is approximately 1 µM, which is 500-fold less potent than (R)-PFI-2, which has an IC50 of around 2 nM . This differential activity allows researchers to utilize (S)-PFI-2 as a control compound in experiments investigating the effects of SETD7 inhibition.

Negative Control in Enzymatic Assays

(S)-PFI-2 is widely used as a negative control in biochemical assays aimed at studying the enzymatic activity of SETD7. By comparing the effects of (R)-PFI-2 and (S)-PFI-2, researchers can ascertain the specific contributions of SETD7 inhibition to observed biological outcomes.

Cellular Studies

In cellular models, (S)-PFI-2 can help delineate the pathways regulated by SETD7 by serving as a baseline measurement against which the effects of active inhibitors can be compared. For instance, studies involving the Hippo signaling pathway have utilized both enantiomers to explore how SETD7 influences cell growth and organ size .

Chemical Biology Tools

(S)-PFI-2 contributes to chemical biology by providing a means to validate findings obtained with more potent inhibitors. It enables researchers to confirm that observed phenotypic changes are indeed due to SETD7 inhibition rather than off-target effects. This validation is crucial for establishing the specificity and reliability of experimental results.

Case Study 1: Investigating Angiogenesis

In a study examining angiogenesis in endothelial cells, researchers treated cells with both enantiomers to assess their effects on cell migration and tube formation. The use of (S)-PFI-2 as a control allowed for clear attribution of any observed differences in angiogenic properties to the action of (R)-PFI-2 on SETD7 .

Case Study 2: Diabetes Research

Another study focused on diabetes-related vascular complications utilized both compounds to explore their roles in modulating gene expression linked to angiogenesis and inflammation. The contrasting activities of (R)-PFI-2 and (S)-PFI-2 provided insights into how targeting SETD7 could potentially restore normal vascular function in diabetic models .

Summary Table: Comparison of PFI Compounds

| Compound | IC50 Value | Activity Level | Application |

|---|---|---|---|

| (R)-PFI-2 | 2 nM | Potent inhibitor | Active research applications |

| (S)-PFI-2 | 1 µM | Negative control | Validation and control experiments |

Mecanismo De Acción

(S)-PFI-2 (hydrochloride) exerts its effects by selectively inhibiting the SETD7 methyltransferase enzyme. This inhibition prevents the methylation of lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets include specific lysine residues on histone H3, and the pathways involved are related to epigenetic regulation and transcriptional control.

Comparación Con Compuestos Similares

Similar Compounds

BIX-01294: Another inhibitor of methyltransferase enzymes, but with a different selectivity profile.

UNC0638: A potent and selective inhibitor of G9a and GLP methyltransferases.

EPZ004777: An inhibitor of DOT1L methyltransferase, used in leukemia research.

Uniqueness

(S)-PFI-2 (hydrochloride) is unique due to its high selectivity for SETD7, making it a valuable tool for studying the specific biological functions of this enzyme. Its ability to modulate epigenetic marks without affecting other methyltransferases provides a distinct advantage in research applications.

Actividad Biológica

(S)-PFI-2 (hydrochloride) is a compound that serves as a negative control for its more active enantiomer, (R)-PFI-2. This article delves into the biological activity of (S)-PFI-2, focusing on its role as an inhibitor of the SETD7 methyltransferase, its biochemical properties, and relevant research findings.

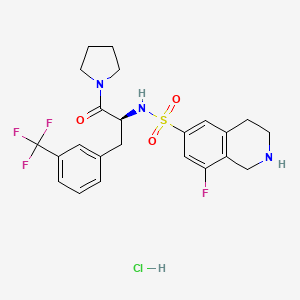

- Chemical Name : 8-Fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide hydrochloride

- Molecular Formula : C23H25F4N3O3S·HCl

- Purity : ≥97%

Biological Activity Overview

(S)-PFI-2 is characterized by its significantly lower activity compared to (R)-PFI-2. It exhibits an IC50 value of approximately 1 μM in SETD7 enzymatic assays, which is about 500-fold less potent than its active counterpart (IC50 = 2 nM) . This makes (S)-PFI-2 a suitable negative control in experimental setups.

While (R)-PFI-2 operates through a substrate-competitive mechanism by binding to the substrate peptide groove of SETD7, (S)-PFI-2's lower activity suggests it does not effectively inhibit this enzyme. The mechanism by which (R)-PFI-2 exerts its effects involves direct contact with the cofactor S-adenosylmethionine and modulation of the Hippo signaling pathway, particularly affecting the localization of YAP (Yes-associated protein) in MCF7 cells .

Research Findings and Case Studies

Several studies have investigated the implications of SETD7 inhibition and the role of PFI compounds in various biological contexts:

-

Inhibition Effects on Hippo Pathway :

- Research indicates that treatment with (R)-PFI-2 leads to altered YAP localization and transcriptional activity, which is crucial for understanding cell growth and cancer progression. The study demonstrated that (R)-PFI-2 mimicked the effects seen in cells lacking SETD7, providing insights into its role in cellular signaling pathways .

- Chemical Biology Toolbox :

- Myogenic Stem Cell Expansion :

Data Table: Comparison of Biological Activities

| Compound | IC50 Value | Selectivity Over DNMT1 | Notes |

|---|---|---|---|

| (S)-PFI-2 | 1 μM | 500-fold lower | Negative control for (R)-PFI-2 |

| (R)-PFI-2 | 2 nM | >1000-fold | Potent inhibitor of SETD7; affects YAP localization |

Propiedades

IUPAC Name |

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627607-88-8 | |

| Record name | 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

A: (S)-PFI-2 (hydrochloride) is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the human methyltransferase SETD7 []. While (R)-PFI-2 demonstrates strong binding affinity to SETD7, (S)-PFI-2 shows significantly less inhibitory activity [, ]. Molecular dynamics simulations reveal that (R)-PFI-2 occupies the substrate peptide binding groove of SETD7, interacting with both the catalytic lysine-binding channel and the S-adenosylmethionine (SAM) cofactor []. This interaction effectively prevents SETD7 from methylating its target proteins, including the Yes-associated protein (YAP) []. As a result, YAP retains its nuclear localization and transcriptional activity, promoting the expression of genes involved in cell survival and antioxidant responses [, ].

A: (R)-PFI-2 and (S)-PFI-2 are enantiomers, meaning they possess identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangement. This subtle difference in chirality leads to significant differences in their interactions with SETD7 [, ]. Molecular dynamics simulations and binding free energy calculations have shown that (R)-PFI-2 forms stronger and more stable interactions within the SETD7 active site compared to (S)-PFI-2 [, ]. Specifically, the hydrogen bond formed between the G336 residue of SETD7 and (R)-PFI-2 is more favorable, contributing to the enhanced stability of the post-SET loop and overall inhibition potency [].

A: SETD7 has emerged as a potential therapeutic target for myocardial ischemia due to its role in regulating the Hippo pathway effector YAP [, ]. During myocardial ischemia, SETD7 expression increases, leading to increased methylation and cytosolic retention of YAP []. This inactivation of YAP reduces the expression of crucial antioxidant genes such as MnSOD and CAT, contributing to increased oxidative stress, apoptosis, and ultimately, myocardial injury [, ]. Inhibition of SETD7 by compounds like (R)-PFI-2 can restore YAP activity, thereby protecting cardiomyocytes from ischemic damage [, , ].

A: Research suggests that SETD7 plays a role in the impaired angiogenic response observed in diabetes. Studies show that high glucose conditions lead to increased SETD7 expression in human aortic endothelial cells (HAECs) [, ]. This upregulation is associated with impaired HAECs migration and tube formation, key processes in angiogenesis. SETD7 inhibition by (R)-PFI-2 was found to improve angiogenic properties in HAECs exposed to high glucose and in diabetic mice with hindlimb ischemia [, ]. These findings suggest that targeting SETD7 could be a potential therapeutic strategy for improving blood vessel growth in individuals with diabetes.

A: While research is ongoing, SETD7 itself and its downstream targets hold promise as potential biomarkers. For instance, SETD7 expression was found to be upregulated in peripheral blood mononuclear cells (PBMCs) from patients with ST-elevation MI (STEMI) []. Additionally, the expression levels of antioxidant genes like MnSOD and CAT, which are negatively regulated by SETD7, could serve as indicators of treatment response []. Further research is needed to validate the clinical utility of these and other potential biomarkers in predicting treatment efficacy and monitoring patient response to SETD7 inhibition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.